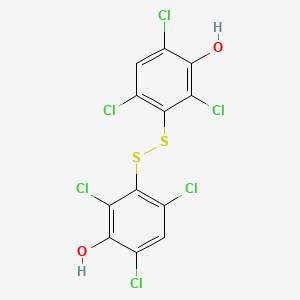![molecular formula C21H39Al B14514725 Tris[(1-methylcyclopentyl)methyl]alumane CAS No. 62618-42-2](/img/structure/B14514725.png)
Tris[(1-methylcyclopentyl)methyl]alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[(1-methylcyclopentyl)methyl]alumane is an organoaluminum compound characterized by the presence of three (1-methylcyclopentyl)methyl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
AlCl3+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.
Mecanismo De Acción
The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Triethylaluminum: Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Uniqueness
Tris[(1-methylcyclopentyl)methyl]alumane is unique due to the presence of the (1-methylcyclopentyl)methyl groups, which impart distinct steric and electronic properties compared to other organoaluminum compounds
Propiedades
Número CAS |
62618-42-2 |
|---|---|
Fórmula molecular |
C21H39Al |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tris[(1-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3; |
Clave InChI |
IFBGHYKANUIREQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



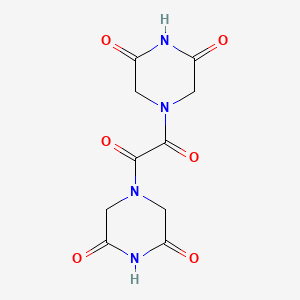
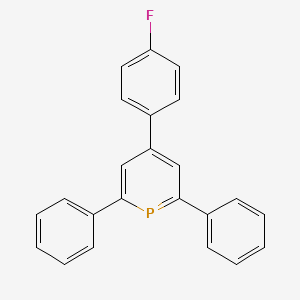
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
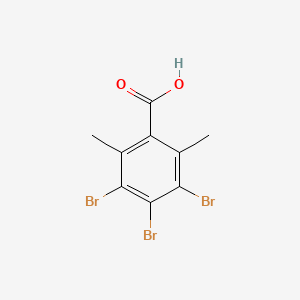
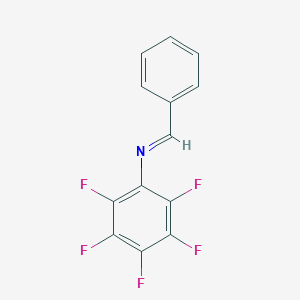
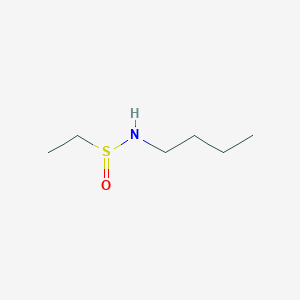
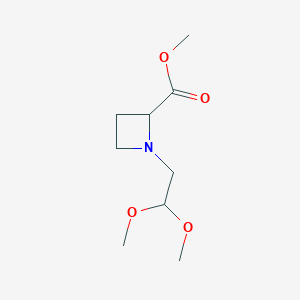
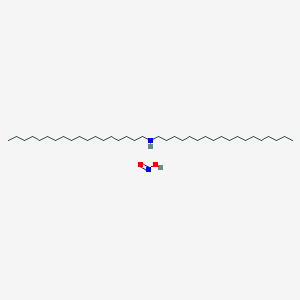
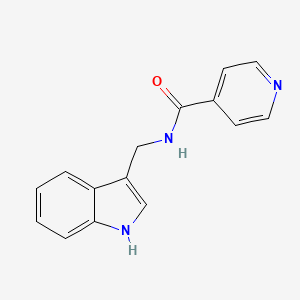
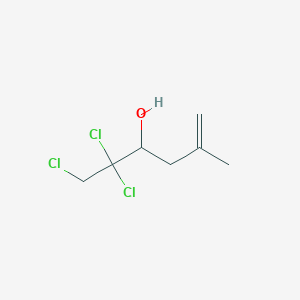
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
